molecular formula C16H21N3O4S B2729467 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2320173-30-4

1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2729467
CAS No.: 2320173-30-4
M. Wt: 351.42
InChI Key: FFWKIUJYPQUADD-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a piperidine ring

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may serve as a probe in biochemical studies due to its unique structure. Medicine Industry : Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One possible route includes:

    Formation of the furan ring: Starting from a suitable precursor, such as 2,5-dimethylfuran, through cyclization reactions.

    Introduction of the imidazole ring: This can be achieved by reacting 1-methyl-1H-imidazole with a sulfonyl chloride derivative.

    Coupling with piperidine: The final step involves coupling the imidazole-sulfonyl derivative with piperidine under appropriate conditions, such as using a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form reduced imidazole derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • (2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
  • (2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanol
  • (2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methane

Uniqueness: The presence of the furan, imidazole, and piperidine rings in a single molecule makes 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-11-10-14(12(2)23-11)15(20)19-7-4-13(5-8-19)24(21,22)16-17-6-9-18(16)3/h6,9-10,13H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWKIUJYPQUADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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